molecular formula C9H8BrFO B8780604 1-Bromo-2-cyclopropoxy-4-fluorobenzene

1-Bromo-2-cyclopropoxy-4-fluorobenzene

Cat. No.: B8780604
M. Wt: 231.06 g/mol
InChI Key: DDWKPDDWQKXELH-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclopropoxy-4-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 4, and a cyclopropoxy group (-O-cyclopropane) at position 2. This compound is notable for its structural complexity, combining electron-withdrawing halogens (Br, F) with a strained cyclopropane ring in the alkoxy substituent.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

1-bromo-2-cyclopropyloxy-4-fluorobenzene

InChI

InChI=1S/C9H8BrFO/c10-8-4-1-6(11)5-9(8)12-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

DDWKPDDWQKXELH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The reactivity and physical properties of bromo-fluoro benzene derivatives are heavily influenced by substituent electronic and steric effects. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparisons
Compound Name CAS Number Substituents Key Features Reference
1-Bromo-2-cyclopropoxy-4-fluorobenzene N/A Br, cyclopropoxy, F Cyclopropoxy introduces ring strain, enhancing reactivity in nucleophilic substitutions.
1-Bromo-2-fluoro-4-phenylmethoxybenzene 185346-79-6 Br, benzyloxy, F Benzyloxy group provides steric bulk and moderate electron-donating effects.
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene N/A Br, methoxy, F, NO₂ Nitro group (electron-withdrawing) directs electrophilic substitution; methoxy is electron-donating.
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 Br, methoxy, F, NO₂ Meta-substituted nitro group alters regioselectivity in reactions.
1-Bromo-4-fluorobenzene 460-00-4 Br, F Simplest analogue; lacks alkoxy groups, serving as a reactivity baseline.
4-Bromo-1-fluoro-2-methoxybenzene 2357-52-0 Br, methoxy, F Methoxy group (electron-donating) enhances ring activation for electrophilic attack.
1-Bromo-4-fluoro-2-methylbenzene 452-63-1 Br, F, CH₃ Methyl group offers steric hindrance without electronic activation.
1-Bromo-4-fluoro-2-(4-nitrophenoxy)benzene 1516580-07-6 Br, F, 4-nitrophenoxy Nitrophenoxy group strongly withdraws electrons, increasing electrophilicity.

Electronic and Steric Effects

  • Cyclopropoxy vs. Methoxy/Benzyloxy :
    The cyclopropoxy group in this compound introduces significant ring strain, which can lower activation energy in ring-opening or substitution reactions compared to methoxy (in 4-Bromo-1-fluoro-2-methoxybenzene) or benzyloxy groups (in 1-Bromo-2-fluoro-4-phenylmethoxybenzene) . Methoxy groups are electron-donating via resonance, activating the aromatic ring toward electrophilic substitution, whereas cyclopropoxy’s strain may lead to unique reactivity patterns.

  • Nitro-Substituted Analogues: Compounds like 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene and 1-Bromo-4-fluoro-2-(4-nitrophenoxy)benzene exhibit strong electron-withdrawing effects from nitro groups. This directs incoming nucleophiles to specific positions (e.g., para to nitro) and increases oxidative stability but reduces solubility in nonpolar solvents.
  • Steric Hindrance :
    The methyl group in 1-Bromo-4-fluoro-2-methylbenzene provides steric hindrance without electronic activation, contrasting with the bulkier cyclopropoxy group, which combines steric effects with electronic modulation.

Physical Properties and Stability

While specific data (e.g., melting points) are absent in the evidence, inferred trends include:

  • Solubility : Nitro-substituted derivatives (e.g., ) are less soluble in organic solvents than alkoxy-substituted analogues due to increased polarity.
  • Stability : Cyclopropoxy’s strain may render the compound more reactive but less stable under prolonged storage compared to methoxy derivatives .

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